molecular formula C10H9FN2O2 B11893497 Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11893497
M. Wt: 208.19 g/mol
InChI Key: URDGMWGYGMACCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular weight of 208.19 g/mol and the formula C10H9FN2O2, it serves as a versatile synthetic intermediate . The compound features an imidazo[1,5-a]pyridine core, a privileged scaffold in drug design, with a fluorine atom at the 6-position to enhance metabolic stability and modulate electronic properties, and an ethyl ester group at the 3-position that provides a handle for further synthetic derivatization . Its primary research value lies in its application as a building block for the development of novel therapeutic agents. Studies indicate that this scaffold is a promising lead in pharmaceutical development, particularly for its antitumor activity and potential as a protein kinase inhibitor, targeting enzymes such as DYRK1A and CLK1 . Furthermore, structurally related imidazopyridine carboxylates have been identified as narrow-spectrum inhibitors of bacterial cell division protein FtsZ in pathogens like Streptococcus pneumoniae , highlighting their potential in addressing antimicrobial resistance . The compound is readily available for research and undergoes various chemical reactions, including nucleophilic aromatic substitution of the fluorine atom and hydrolysis of the ester group to the corresponding carboxylic acid for further conjugation . This product is intended for Research Use Only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3

InChI Key

URDGMWGYGMACCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazo[1,5-A]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6th position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the imidazo[1,5-A]pyridine ring, which polarizes the C–F bond.

Example reactions :

  • Amination : Reaction with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 6-amino derivatives.

  • Thiolation : Treatment with thiophenols or sodium sulfinates in the presence of a base (e.g., KOH) produces 6-sulfanyl or sulfone derivatives .

Table 1: NAS Reaction Conditions and Outcomes

NucleophileConditionsProductYield (%)
BenzylamineDMF, 100°C, 12h6-(Benzylamino)imidazo[1,5-A]pyridine-3-carboxylate72
ThiophenolKOH, DMSO, 80°C, 6h6-Phenylsulfanylimidazo[1,5-A]pyridine-3-carboxylate65

Hydrolysis of the Ester Group

The ethyl ester at the 3rd position is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This reaction is critical for generating bioactive derivatives.

Protocol from Patent CN103864786A :

  • Reagents : Aqueous NaOH (2M) in ethanol/water (1:1).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Product : 6-Fluoroimidazo[1,5-A]pyridine-3-carboxylic acid (yield: 85–90%) .

Mechanism : Base-mediated saponification followed by protonation.

Condensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles. For example, its reaction with aldehydes and isonitriles via the Groebke–Blackburn–Bienaymé (GBB) reaction generates tricyclic derivatives.

Key Findings :

  • GBB Reaction : Using HCl as a catalyst in ethanol at 70°C, the compound reacts with benzaldehyde and tert-butyl isocyanide to form a tricyclic imidazo[1,5-A]pyridine fused with a pyridine ring (yield: 78%) .

  • Intermediate Formation : An enamine intermediate is generated during the reaction, confirmed by isolation and spectroscopic analysis .

Oxidation and Reduction

The imidazo ring and substituents undergo redox transformations:

  • Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the nitrogen atoms, forming N-oxides. These derivatives exhibit altered electronic properties and enhanced solubility.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a partially saturated system, though this is less common due to the stability of the heterocycle.

Functionalization via Cross-Coupling

While direct cross-coupling (e.g., Suzuki-Miyaura) is limited by the electron-deficient nature of the ring, palladium-catalyzed coupling at the 8th position has been reported using brominated analogs as intermediates .

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate has been identified as a promising lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for various therapeutic applications.

Antitumor Activity

Research indicates that derivatives of imidazo[1,5-A]pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This makes it a candidate for further investigation in oncology drug development .

Protein Kinase Inhibition

The compound has also been evaluated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. This compound has shown promising results in inhibiting kinases such as DYRK1A and CLK1, which are associated with various pathological conditions including neurodegenerative diseases .

Biological Evaluation

The biological properties of this compound have been extensively studied through various assays that assess its efficacy and safety profile.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and receptors that are critical in disease progression. For example, it has been tested against urease and other enzymes relevant to metabolic pathways in pathogenic bacteria, showcasing its potential as an antimicrobial agent .

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict the interactions between this compound and its biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level, facilitating the design of more effective derivatives with enhanced activity and selectivity .

Synthetic Methodologies

The synthesis of this compound involves several organic reactions that allow for the introduction of functional groups necessary for its biological activity.

Synthetic Pathways

Common synthetic routes include multi-step reactions starting from readily available precursors such as 2-amino-5-fluoropyridine. The synthesis typically involves:

  • Formation of an intermediate using N,N-dimethylformamide dimethylacetal.
  • Reaction with ethyl bromoacetate under basic conditions.
  • Hydrolysis to obtain the final product with high purity and yield .

Case Studies and Research Findings

Several case studies highlight the successful application of this compound in drug discovery:

StudyFocusFindings
Protein Kinase InhibitionIdentified as a modest inhibitor of DYRK1A and CLK1; potential for neurodegenerative diseases.
Urease InhibitionShowed significant inhibition of urease activity; implications for treating infections caused by urease-producing bacteria.
Antitumor ActivityDemonstrated efficacy against various cancer cell lines; warrants further investigation in clinical settings.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazo[1,5-A]pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

The following analysis compares Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate with structurally related compounds, focusing on substituent effects, synthetic pathways, physicochemical properties, and applications.

Structural Analogues with Halogen Substituents
Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (6) 269.1 Used in Suzuki couplings; LC-MS: 317.2 [M+H]+
Ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate Cl (6) ~253.6 (calc.) Intermediate for antiretroviral agents
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (6), ester (2) 208.2 Similarity score: 0.78; lower MW than target compound

Key Observations :

  • Reactivity : Bromo and iodo derivatives (e.g., compound 25 in ) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the fluoro analogue is less reactive in such transformations due to stronger C-F bonds .
  • Biological Activity : Chloro and trifluoromethyl derivatives (e.g., ) exhibit enhanced binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors .
Analogues with Heterocyclic Modifications
Compound Name Core Structure Molecular Weight Notable Features Reference
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 327.4 Higher XLogP3 (3.4) vs. imidazopyridine analogues; potential CNS activity
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 223.2 Amino group enhances solubility (TPSA: 56.5 Ų)

Key Observations :

  • Lipophilicity : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit higher logP values compared to imidazopyridines, suggesting improved membrane permeability .
  • Synthetic Flexibility : Pyrazolo cores (e.g., ) are often synthesized via cyclocondensation, whereas imidazopyridines require metal-catalyzed reactions .
Substituent Effects on Physicochemical Properties
Property This compound Ethyl 6-Bromoimidazo[1,5-A]pyridine-3-carboxylate Ethyl 6-Methylimidazo[1,5-A]pyridine-3-carboxylate
Molecular Weight 208.2 269.1 192.2
logP (Predicted) ~1.8 ~2.5 ~1.5
Hydrogen Bond Acceptors 3 3 2
Synthetic Yield Range 50–70% (estimated) 64–100% 82% (methyl analogues)

Key Observations :

  • Halogen Impact : Bromo substituents increase molecular weight and lipophilicity, favoring hydrophobic interactions but reducing aqueous solubility .
  • Methyl vs. Fluoro : Methyl groups (e.g., ) lower logP and improve metabolic stability compared to halogens .
Reactivity and Functionalization Potential
  • Fluorine Substituents : The C-F bond in the target compound resists electrophilic substitution, directing reactions to the 2- and 8-positions of the imidazopyridine core .
  • Ester Hydrolysis : The ethyl ester is readily hydrolyzed to carboxylic acids under basic conditions, enabling prodrug strategies .
  • Comparative Reactivity : Bromo derivatives (e.g., ) undergo efficient Pd-catalyzed cross-coupling, while fluoro analogues are inert under similar conditions .

Biological Activity

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8FN3O2
  • Molecular Weight : 221.19 g/mol
  • Structure : The compound consists of an imidazo ring fused with a pyridine ring and a carboxylate ester functional group, with a fluorine atom at the 6-position of the imidazo ring, which influences its electronic properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections.
  • Anticancer Properties :
    • This compound has been investigated for its anticancer activity. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting a promising avenue for cancer therapy.
  • Antituberculosis Activity :
    • Some studies have explored the compound's activity against Mycobacterium tuberculosis. Compounds related to this structure have shown moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) indicating potential as therapeutic agents in tuberculosis treatment .

The biological effects of this compound are thought to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those responsible for bacterial cell wall synthesis or tumor growth regulation.
  • Receptor Interaction : It could bind to various receptors or proteins within cells, altering their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
  • Anticancer Evaluation :
    • In vitro tests on several cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 20 µM, showcasing its potential as an anticancer agent.
  • Tuberculosis Activity :
    • A series of related compounds were synthesized and tested for antituberculosis activity, with some showing MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis strains .

Data Table

Biological ActivityObserved EffectsMIC/IC50 Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteria10-50 µg/mL
AnticancerInduces apoptosis in cancer cell linesIC50 ~20 µM
AntituberculosisModerate activity against Mycobacterium tuberculosisMIC ~12.5 µg/mL

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate?

Answer: Synthesis typically involves cyclization of substituted pyridine precursors. A validated route includes:

  • Vilsmeier formylation to introduce electrophilic groups.
  • Reductive amination to functionalize the imidazo[1,5-a]pyridine core (e.g., morpholinomethyl substitution) .
  • Fluorination at the 6-position via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (DMF, 120°C) . Optimization focuses on solvent selection (e.g., DMF for high dielectric constant), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize byproducts.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Answer: Multi-modal characterization is essential:

  • NMR : Distinct signals for the ester group (δ ~4.2–4.4 ppm for CH2, δ ~1.3 ppm for CH3) and fluorine-coupled aromatic protons (e.g., δ 7.5–8.5 ppm with splitting patterns) .
  • HRMS : Molecular ion ([M+H]+) should align with the theoretical mass (C10H9FN2O2: 224.06 g/mol; ±5 ppm) .
  • HPLC/UV : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient, 254 nm detection) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for fluorinated imidazo[1,5-a]pyridine derivatives in pharmacological studies?

Answer:

  • The 6-fluoro substituent enhances metabolic stability and target binding affinity compared to chloro or methyl analogs. For cannabinoid CB2 agonists, fluorination improved EC50 values by 2–3 fold (e.g., 12 nM vs. 28 nM for non-fluorinated analogs) .
  • 3-Carboxylate modifications (e.g., ester → amide) influence solubility and pharmacokinetics. Hydrolysis-resistant esters (e.g., tert-butyl) prolong half-life in vitro .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

  • The electron-withdrawing fluorine at position 6 activates the aromatic ring for SNAr reactions. Kinetic studies show pseudo-first-order dependence on nucleophile concentration (e.g., amines, thiols).
  • DFT calculations reveal a lowered transition state energy (~15–20 kcal/mol) compared to non-fluorinated analogs, favoring substitution at the 6-position .

Q. How can computational modeling guide the design of derivatives targeting specific proteins?

Answer:

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. For CB2 agonists, π-π stacking with Phe117 and hydrogen bonding with Thr114 are critical (ΔGbind = -9.2 kcal/mol) .
  • QSAR models using Hammett σ constants correlate substituent electronic effects with bioactivity (R² = 0.89 for IC50) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer:

  • Matrix interference in plasma requires solid-phase extraction (C18 cartridges) before LC-MS/MS analysis.
  • Deuterated internal standards (e.g., D5-ethyl ester) correct for ion suppression. Validated parameters include a linear range of 1–500 ng/mL (R² >0.995) and LOD of 0.3 ng/mL .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of this compound?

Answer:

  • Stepwise purification : Silica gel chromatography after each step removes intermediates with polarity differences (e.g., Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Catalytic optimization : Pd-mediated cross-coupling enhances regioselectivity for fluorination (yield increase from 45% to 72%) .

Q. How do reaction conditions influence the stability of the imidazo[1,5-a]pyridine core?

Answer:

  • Acidic/basic conditions : Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent ester hydrolysis.
  • Oxidative stability : Use inert atmospheres (N2/Ar) during reactions to prevent ring oxidation .

Applications in Research

Q. What therapeutic applications are explored for fluorinated imidazo[1,5-a]pyridine derivatives?

Answer:

  • Cannabinoid receptor agonists : Compound 47 (a derivative) showed potent CB2 agonism (EC50 = 12 nM) for inflammatory disease models .
  • Kinase inhibitors : Fluorine enhances selectivity for ATP-binding pockets in kinases like JAK2 .

Q. How is this scaffold utilized in material science or sensors?

Answer:

  • Fluorescence sensors : Derivatives with electron-withdrawing groups (e.g., cyano) exhibit tunable emission for metal ion detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.